molecular formula C48H48N8O12Si8 B2898562 Octa(aminophenyl)-t8-silsesquioxane CAS No. 518359-82-5

Octa(aminophenyl)-t8-silsesquioxane

Cat. No.: B2898562
CAS No.: 518359-82-5
M. Wt: 1153.636
InChI Key: QDAAEUGJSKIIGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octa(aminophenyl)-t8-silsesquioxane: is a type of polyhedral oligomeric silsesquioxane (POSS) compound. It is characterized by a cubic structure with eight phenyl groups, each functionalized with an amino group. This compound is known for its unique combination of organic and inorganic properties, making it a versatile material in various scientific and industrial applications .

Mechanism of Action

Target of Action

Octa(aminophenyl)-T8-silesquioxane (OAPS) primarily targets organic polymeric resins . The compound’s eight aniline-like amino groups, one on each corner silicon atom, can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction enhances the properties of the resulting hybrid materials .

Mode of Action

OAPS interacts with its targets through chemical bonding. The amino functional groups of OAPS can form chemical bonds or hydrogen bonds with appropriate matrix polymers or resins . This interaction leads to the formation of hybrid nanocomposites . The compound’s mode of action is primarily through this bonding, which allows it to enhance the properties of the materials it is incorporated into .

Biochemical Pathways

The compound’s interaction with organic polymeric resins leads to changes in the thermal and mechanical properties of the resulting materials .

Pharmacokinetics

It is known that the compound exhibits good compatibility with diglycidyl ether of bisphenol-a (dgeba) epoxy resin at the molecular level, forming a transparent dgeba/oaps resin . This suggests that the compound may have favorable distribution properties when used in the synthesis of such materials .

Result of Action

The molecular and cellular effects of OAPS’s action primarily involve changes in the properties of the materials it is incorporated into. For instance, the introduction of OAPS into an epoxy system results in low mass loss rate and high char yield . Its initial decomposition temperature seems to be lowered . The compound’s action also leads to the formation of a transparent DGEBA/OAPS resin .

Action Environment

Environmental factors can influence the action, efficacy, and stability of OAPS. For example, the curing reaction of the DGEBA/OAPS prepolymer can occur under low temperatures compared with DGEBA/DDS . Furthermore, the compound shows larger angles with water than the DGEBA/DDS resin, indicating its hydrophobic nature . This suggests that the compound’s action and efficacy may be influenced by factors such as temperature and the presence of water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octa(aminophenyl)-t8-silsesquioxane typically involves a two-step process. The first step is the nitration of octaphenyl silsesquioxane to form octa(nitrophenyl)silsesquioxane. This is followed by the reduction of the nitro groups to amino groups using hydrazine hydrate in the presence of a catalyst such as Iron(III)Chloride . The reaction conditions are carefully controlled to avoid over-nitration and ensure high yield.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures the consistent quality and high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Octa(aminophenyl)-t8-silsesquioxane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Octa(aminophenyl)-t8-silsesquioxane is used as a building block for the synthesis of hybrid nanocomposites. Its unique structure allows for the formation of materials with enhanced thermal and mechanical properties .

Biology and Medicine: In biological research, this compound is explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs .

Industry: In industrial applications, this compound is used to improve the properties of polymeric materials. It enhances the thermal stability, mechanical strength, and oxidation resistance of polymers .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its eight amino-functionalized phenyl groups, which provide multiple sites for chemical reactions and interactions. This makes it a versatile compound for various applications in chemistry, biology, and industry .

Properties

IUPAC Name

4-[3,5,7,9,11,13,15-heptakis(4-aminophenyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H48N8O12Si8/c49-33-1-17-41(18-2-33)69-57-70(42-19-3-34(50)4-20-42)60-73(45-25-9-37(53)10-26-45)62-71(58-69,43-21-5-35(51)6-22-43)64-75(47-29-13-39(55)14-30-47)65-72(59-69,44-23-7-36(52)8-24-44)63-74(61-70,46-27-11-38(54)12-28-46)67-76(66-73,68-75)48-31-15-40(56)16-32-48/h1-32H,49-56H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POCWMDTVORZLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)[Si]23O[Si]4(O[Si]5(O[Si](O2)(O[Si]6(O[Si](O3)(O[Si](O4)(O[Si](O5)(O6)C7=CC=C(C=C7)N)C8=CC=C(C=C8)N)C9=CC=C(C=C9)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H48N8O12Si8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1153.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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